4-Fluoro-2-(methylthio)benzoic acid
Overview
Description
4-Fluoro-2-(methylthio)benzoic acid is an organic compound with the molecular formula C8H7FO2S. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2 on the benzene ring are replaced by a fluorine atom and a methylthio group, respectively
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives can interact with various biological targets, depending on their specific substitutions .
Mode of Action
It’s known that this compound can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound acts as an organoboron reagent, which is transferred from boron to palladium in a process called transmetalation .
Biochemical Pathways
It’s known that benzoic acid derivatives can influence various biochemical pathways depending on their specific substitutions .
Result of Action
It’s known that benzoic acid derivatives can have various effects at the molecular and cellular level, depending on their specific substitutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution reaction of 4-fluorobenzoic acid with a methylthiolating agent under appropriate conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 4-Fluoro-2-(methylthio)benzoic acid may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are optimized to achieve the desired purity and yield on a large scale .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(methylthio)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoic acids.
Scientific Research Applications
4-Fluoro-2-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-(methylsulfanyl)benzoic acid
- 4-Fluoro-2-methylsulfanylbenzoic acid
Uniqueness
4-Fluoro-2-(methylthio)benzoic acid is unique due to the presence of both a fluorine atom and a methylthio group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to similar compounds .
Properties
IUPAC Name |
4-fluoro-2-methylsulfanylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2S/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKNHOVGZQIGJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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